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Abstract
The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the

core of numerous compounds with a wide spectrum of biological activities, including

cardiovascular, anti-inflammatory, and anti-cancer properties.[1][2] This guide focuses on a key

derivative, 6-chloro-2-methylpyridazin-3(2H)-one (CAS No. 10071-38-2), a versatile synthetic

intermediate. Its strategic importance lies primarily in its role as a foundational building block for

a novel class of potent and selective histamine H₃ (H₃R) receptor inverse agonists, which are

under investigation for the treatment of central nervous system disorders such as narcolepsy,

and cognitive deficits.[3][4] This document provides a comprehensive overview of its chemical

properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and

critical applications in drug discovery, alongside essential safety and handling guidelines.

Physicochemical Properties
6-chloro-2-methylpyridazin-3(2H)-one is a stable, solid organic compound under standard

conditions. Its key properties are summarized below, providing essential data for experimental

design and process development.
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Property Value Reference

CAS Number 10071-38-2 N/A

Molecular Formula C₅H₅ClN₂O [5]

Molecular Weight 144.56 g/mol [5]

Appearance Light cream to white solid [6]

Melting Point 92-94 °C [5]

Boiling Point 210.7 ± 23.0 °C (Predicted) [5]

Density 1.37 ± 0.1 g/cm³ (Predicted) [5]

InChI Key
IMBNTYIRTCQBRJ-

UHFFFAOYSA-N
[5]

Solubility
Soluble in organic solvents like

DMF, Chloroform
[7]

Synthesis and Manufacturing
The synthesis of 6-chloro-2-methylpyridazin-3(2H)-one is typically achieved in a two-stage

process starting from readily available mucochloric acid. This involves the formation of the core

pyridazinone ring followed by selective N-methylation.
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Stage 1: Heterocycle Formation

Stage 2: N-Methylation
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Caption: Overall synthetic workflow for 6-chloro-2-methylpyridazin-3(2H)-one.

Stage 1: Synthesis of 6-chloropyridazin-3(2H)-one
The formation of the pyridazinone heterocycle is accomplished via the condensation of

mucochloric acid with methylhydrazine. This reaction is a standard method for creating the 6-

chloropyridazinone core.[7]

Experimental Protocol:

Reaction Setup: To a solution of mucochloric acid (1.0 eq) in a suitable solvent such as

ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.

Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water.
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Isolation: The resulting precipitate, 6-chloropyridazin-3(2H)-one, is collected by vacuum

filtration, washed with cold water, and dried under vacuum. The crude product can be

purified further by recrystallization from ethanol if necessary.

Stage 2: Synthesis of 6-chloro-2-methylpyridazin-3(2H)-
one
The final product is obtained through the selective N-methylation of the pyridazinone ring. The

use of a methylating agent in the presence of a mild base ensures high yield and purity.

Experimental Protocol:[7]

Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazin-3(2H)-one (1.0 eq, e.g.,

600 mg) in N,N-dimethylformamide (DMF).

Addition of Reagents: Add potassium carbonate (2.0 eq, e.g., 1.2 g) followed by methyl

iodide (2.0 eq, e.g., 1.2 g) to the solution.

Reaction: Stir the resulting mixture at room temperature (25 °C) for 4 hours. The nitrogen at

the 2-position is more nucleophilic, leading to the desired regioisomer.

Quenching and Extraction: After the reaction is complete, add water to the flask and extract

the product with ethyl acetate.

Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Final Product: Purify the residue by column chromatography (silica gel) to yield 6-chloro-2-
methylpyridazin-3(2H)-one as a solid (typical yield: ~91%).

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized compound. Standard spectroscopic and chromatographic techniques are

employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum provides a clear signature of the

molecule.[7]

δ 7.19 (d, 1H): Doublet corresponding to the proton at the C4 position of the pyridazinone

ring.

δ 6.92 (d, 1H): Doublet corresponding to the proton at the C5 position.

δ 3.76 (s, 3H): Singlet corresponding to the three protons of the N-methyl group.

¹³C NMR (CDCl₃, 100 MHz) (Predicted): Based on analyses of similar pyridazinone

structures, the following chemical shifts are predicted.[8][9]

δ ~160-162: Carbonyl carbon (C3).

δ ~145-148: C6 carbon, attached to chlorine.

δ ~130-135: C4 and C5 carbons (olefinic).

δ ~40-45: N-methyl carbon.

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. For related pyridazinone

structures, characteristic absorption bands are observed.[7]

~1660-1670 cm⁻¹: Strong absorption due to the C=O (amide) stretching vibration.

~1600 cm⁻¹: Absorption from the C=C stretching within the aromatic ring.

~3050-3100 cm⁻¹: C-H stretching of the aromatic protons.

~2950 cm⁻¹: C-H stretching of the methyl group.

High-Performance Liquid Chromatography (HPLC)
Purity analysis and reaction monitoring are routinely performed using reverse-phase HPLC. A

typical method can be adapted from protocols used for similar heterocyclic compounds.[10][11]
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid for improved

peak shape).

Detection: UV at 254 nm or 270 nm.

Chemical Reactivity and Synthetic Applications
The utility of 6-chloro-2-methylpyridazin-3(2H)-one as a synthetic intermediate stems from

the reactivity of the chlorine atom at the C6 position. This site is susceptible to nucleophilic

aromatic substitution, allowing for the introduction of diverse functionalities.

Nucleophilic Aromatic Substitution (SNA_r)
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Caption: Key reactivity sites of 6-chloro-2-methylpyridazin-3(2H)-one.

Application in Histamine H₃ Receptor Inverse Agonist
Synthesis
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A prominent application is the synthesis of H₃R inverse agonists.[3][12][13] In a typical

synthetic sequence, the chlorine atom is displaced by an oxygen or nitrogen nucleophile, which

serves as a linker to another part of the final drug molecule. For example, reaction with a

substituted phenol (Ar-OH) under basic conditions (e.g., using K₂CO₃ or Cs₂CO₃) yields an

ether linkage, forming the core structure of potent drug candidates like Irdabisant (CEP-26401).

[4] This specific transformation highlights the compound's value in constructing the complex

architectures required for high-affinity receptor binding.

Biological Significance
While 6-chloro-2-methylpyridazin-3(2H)-one is primarily an intermediate with limited intrinsic

biological activity, the pyridazinone scaffold it provides is of high pharmacological importance.

Derivatives synthesized from this core have demonstrated potent and selective inverse agonist

activity at the histamine H₃ receptor.[3][13] The H₃R is a presynaptic autoreceptor that

negatively regulates the release of histamine and other neurotransmitters in the brain. By

blocking this receptor, inverse agonists enhance histaminergic tone, leading to pro-cognitive

and wake-promoting effects. This makes H₃R a promising target for treating conditions

characterized by excessive sleepiness or cognitive impairment.[4][12]

Safety and Handling
Proper handling of 6-chloro-2-methylpyridazin-3(2H)-one is crucial. The following information

is based on data for structurally related compounds and general laboratory safety principles. A

substance-specific Safety Data Sheet (SDS) should always be consulted.

GHS Hazard Classification (based on related compounds):

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

May cause an allergic skin reaction.[14]
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Recommended Handling Procedures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[6]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-

approved respirator.[14]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

First Aid Measures:[6]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical

attention.

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove

contaminated clothing. If irritation persists, seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper

and lower eyelids. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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